5-Oxo Atorvastatin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

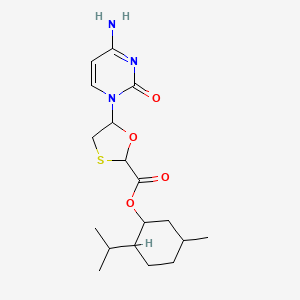

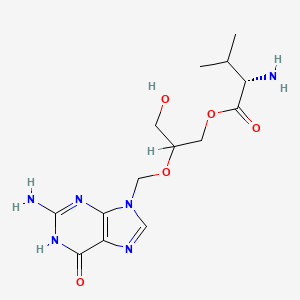

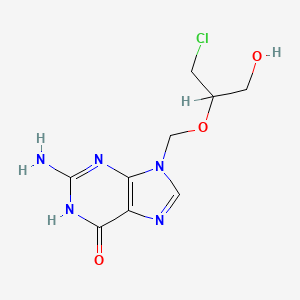

5-Oxo Atorvastatin is a compound with the molecular formula C33H33FN2O5 . It is related to Atorvastatin, a lipid-lowering drug widely used in the treatment of cardiovascular diseases . Atorvastatin belongs to a class of medications called HMG-CoA reductase inhibitors (statins). It works by slowing the production of cholesterol in the body to decrease the amount of cholesterol that may build up on the walls of the arteries and block blood flow to the heart, brain, and other parts of the body .

Molecular Structure Analysis

The molecular structure of 5-Oxo Atorvastatin can be represented by its IUPAC name: (3R)-7- [2- (4-fluorophenyl)-3-phenyl-4- (phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxoheptanoic acid . Its molecular weight is 556.6 g/mol .Aplicaciones Científicas De Investigación

-

Scientific Field: Cardiovascular Disease Prevention

- Application Summary : Atorvastatin is one of the most frequently prescribed statins for reducing morbidity and mortality related to cardiovascular diseases . It’s used for the prevention of cardiovascular disease in people with diabetes .

- Methods of Application : Atorvastatin works by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a key enzyme that catalyzes the conversion of HMG-CoA to mevalonate, a critical intermediary in cholesterol biosynthesis .

- Results or Outcomes : Clinical studies have shown that statins significantly reduce the risk of heart attack and death in patients with proven coronary artery disease, and can also reduce cardiac events in patients with high cholesterol levels .

-

Scientific Field: Diabetes Management

- Application Summary : Atorvastatin is used to manage cholesterol levels in people with diabetes .

- Methods of Application : The drug is administered to adults with type 1 or type 2 diabetes mellitus. The primary outcome is changes in levels of non-HDL-C, calculated from measures of total cholesterol and HDL-C .

- Results or Outcomes : Compared with placebo, the greatest reductions in levels of non-HDL-C were seen with atorvastatin at high intensity .

-

Scientific Field: Hyperlipidemia Treatment

- Application Summary : Atorvastatin is used in the treatment of hyperlipidemia, a condition characterized by abnormally high levels of lipids in the blood .

- Methods of Application : Atorvastatin, a HMG-CoA reductase inhibitor, is used for primary prevention of hyperlipidemia, particularly for individuals at higher risk of developing heart disease .

- Results or Outcomes : The review discusses the recent advancements and outcomes of nanoparticle drug carriers for statins in the therapy of hyperlipidemia .

-

Scientific Field: Drug-Induced Liver Injury

- Application Summary : Atorvastatin has been studied for its potential role in drug-induced liver injury .

- Methods of Application : The study investigates the pathophysiology and epidemiology of drug-induced liver injury and the role of Atorvastatin .

- Results or Outcomes : The specific results or outcomes of this study are not detailed in the source .

-

Scientific Field: Simultaneous Determination of Atorvastatin and Aspirin

- Application Summary : A study has been conducted to develop a method for the simultaneous quantification of atorvastatin and aspirin in human plasma .

- Methods of Application : The study used a liquid chromatography tandem mass spectrometric (LC–MS/MS) assay method .

- Results or Outcomes : The study successfully developed and validated a method for the simultaneous quantification of atorvastatin and aspirin in human plasma .

Direcciones Futuras

The use of statins, including Atorvastatin, in patients with chronic liver disease and cirrhosis is an area of ongoing research . There is potential for statins to have a positive impact on chronic liver disease and cirrhosis, and further large-scale prospective interventional randomized control trials are needed to better evaluate this association .

Propiedades

IUPAC Name |

(3R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,27,38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWOZSQQGYAAGY-HHHXNRCGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(=O)CC(CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CCC(=O)C[C@H](CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo Atorvastatin | |

CAS RN |

1391052-82-6 |

Source

|

| Record name | 5-Oxo Atorvastatin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG8YR784FR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-9-{(1S,3R,4S)-3-[(benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl}-9H-purin-6(1H)-one](/img/structure/B601538.png)

![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B601555.png)